N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide
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Overview
Description
N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide is a heterocyclic compound that incorporates a thiazole ring fused to a pyridine ring, along with a furan-2-carboxamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), and tiazofurin (antineoplastic drug) . These compounds target a variety of enzymes and receptors, indicating a broad spectrum of potential targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular function . For instance, some thiazole derivatives can inhibit enzymes, block receptors, or interfere with cellular pathways, leading to their diverse biological activities .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . For example, they can affect pathways related to inflammation, microbial growth, viral replication, and cancer cell proliferation .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution
Result of Action
Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may have a range of potential effects, depending on its specific targets and mode of action.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been reported to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide typically involves multiple steps starting from commercially available substancesThe reaction conditions often involve the use of solvents like toluene and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, KMnO4
Reducing agents: NaBH4, LiAlH4
Solvents: Toluene, ethanol, methanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as a phosphoinositide 3-kinase (PI3K) inhibitor, which is important in cancer research.
Biology: It has applications in studying cellular signaling pathways and enzyme inhibition.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share the thiazolo[5,4-b]pyridine core and exhibit similar biological activities.
Furan-2-carboxamide derivatives: Compounds with the furan-2-carboxamide moiety also show comparable chemical properties and reactivity.
Uniqueness
N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide is unique due to its specific combination of the thiazolo[5,4-b]pyridine and furan-2-carboxamide groups, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-11-12(17-21-14-7-3-9-19-18(14)24-17)5-2-6-13(11)20-16(22)15-8-4-10-23-15/h2-10H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAGVDGQCYWXBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CO2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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